molecular formula C11H14Cl2N2O2S B275368 1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine

1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine

Cat. No. B275368
M. Wt: 309.2 g/mol
InChI Key: HAUIDJLCXSNWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine, also known as DSP, is a chemical compound that has been extensively studied in the field of neuroscience. DSP is a potent and selective agonist of serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Due to its unique properties, DSP has been used as a tool compound in various scientific research applications.

Mechanism of Action

1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine acts as a potent and selective agonist of the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of these receptors by 1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which ultimately leads to the release of intracellular calcium and the activation of downstream effectors.
Biochemical and Physiological Effects:
Activation of the 5-HT2A and 5-HT2C receptors by 1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of various physiological processes such as appetite, sleep, and mood.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine has several advantages as a tool compound for scientific research. It is a potent and selective agonist of the 5-HT2A and 5-HT2C receptors, which makes it a valuable tool for investigating the pharmacology of these receptors. However, 1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine also has some limitations. It is a relatively complex molecule to synthesize, and its potency and selectivity may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of 1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine and its potential as a therapeutic target. One area of research is the development of more selective agonists of the 5-HT2A and 5-HT2C receptors, which could lead to the development of more effective treatments for various disorders. Another area of research is the investigation of the role of these receptors in various physiological and pathological processes, which could lead to a better understanding of their potential as therapeutic targets.

Synthesis Methods

1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenylhydrazine with 1-(methylsulfonyl)piperazine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine has been used in various scientific research applications, including the study of serotonin receptors and their role in various physiological and pathological processes. 1-(3,4-Dichlorophenyl)-4-(methylsulfonyl)piperazine has been used as a tool compound to investigate the pharmacology of serotonin receptors, as well as their potential as therapeutic targets for various disorders such as depression, anxiety, and schizophrenia.

properties

Molecular Formula

C11H14Cl2N2O2S

Molecular Weight

309.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C11H14Cl2N2O2S/c1-18(16,17)15-6-4-14(5-7-15)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3

InChI Key

HAUIDJLCXSNWKH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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